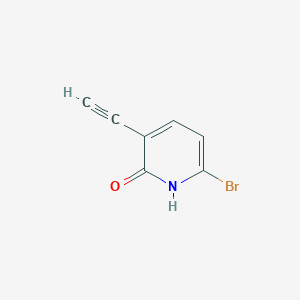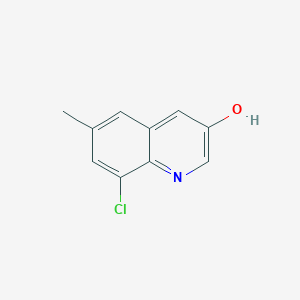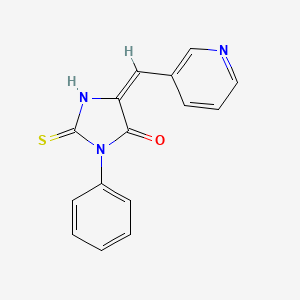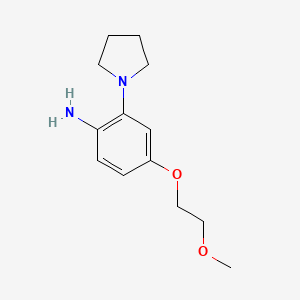
4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline is an organic compound that features a unique combination of functional groups, including a methoxyethoxy group, a pyrrolidine ring, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline typically involves multi-step organic reactions. One common approach is to start with an aniline derivative and introduce the methoxyethoxy group through etherification. The pyrrolidine ring can be introduced via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe to study biological processes involving amine and ether functionalities.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The methoxyethoxy group and pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methoxyethoxy)-2-(morpholin-4-yl)aniline: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
4-(2-Methoxyethoxy)-2-(piperidin-1-yl)aniline: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties compared to its analogs. The presence of the pyrrolidine ring, in particular, can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C13H20N2O2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
4-(2-methoxyethoxy)-2-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C13H20N2O2/c1-16-8-9-17-11-4-5-12(14)13(10-11)15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3 |
Clave InChI |
IUIGTNQARLOXCV-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC(=C(C=C1)N)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine](/img/structure/B13716564.png)


![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)
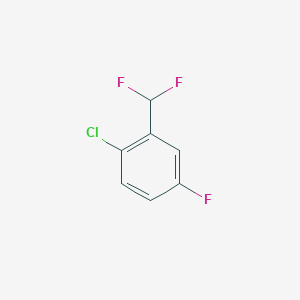
![2-Tetrazolo[1,5-a]pyridin-5-ylethanol](/img/structure/B13716602.png)

